3,5-Dichloro-2-nitrobenzaldehyde

Vue d'ensemble

Description

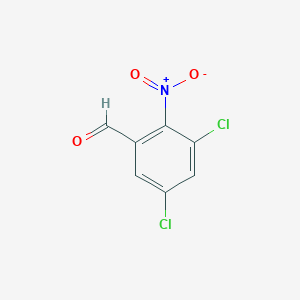

3,5-Dichloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .

Synthesis Analysis

The synthesis of 3,5-Dichloro-2-nitrobenzaldehyde can be achieved by the nitration of 3,5-dichlorobenzaldehyde in a mixture of nitric acid and sulfuric acid . Another method involves the formylation of phenols with electron-withdrawing groups in strong acids .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-nitrobenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

3,5-Dichloro-2-nitrobenzaldehyde has a molecular formula of C7H3Cl2NO3, an average mass of 220.010 Da, and a monoisotopic mass of 218.949005 Da .Applications De Recherche Scientifique

Synthesis of Dihydropyridine Derivatives

- Research Context: 3,5-Dichloro-2-nitrobenzaldehyde plays a role in the synthesis of dihydropyridine derivatives. These derivatives have expanding practical applications as pharmaceuticals, particularly in the line of calcium channel blockers.

- Reference: (Perozo-Rondón et al., 2006).

Chemical Actinometry

- Research Context: 2-Nitrobenzaldehyde, closely related to 3,5-Dichloro-2-nitrobenzaldehyde, serves as a convenient, photochemically sensitive, and thermally robust actinometer. It has been used in both solution and ice photochemistry experiments.

- Reference: (Galbavy et al., 2010).

Production of Malaricidal and Coccidiostatic Compounds

- Research Context: The condensation of 2-nitrobenzaldehydes, which are similar to 3,5-Dichloro-2-nitrobenzaldehyde, results in compounds revealing pronounced coccidiostatic and malaricidal effects. These are promising for drug-resistant malaria parasites.

- Reference: (Dürckheimer et al., 1980).

Synthesis of Benzaldehyde Derivatives

- Research Context: 3,5-Dichloro-2-nitrobenzaldehyde is involved in the synthesis of various benzaldehyde derivatives, which are important intermediates for organic synthesis and have applications in perfumery and pharmaceutical industries.

- Reference: (Song Yan, 2014).

Safety and Hazards

Mécanisme D'action

Nitro Compounds

Nitro compounds are a significant class of organic compounds where one or more nitro groups (-NO2) are attached to a carbon atom. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it’s attached highly susceptible to nucleophilic attack. Nitro compounds are often used in the production of explosives due to their ability to release a large amount of energy when decomposed .

Reactions of Nitro Compounds

Nitro compounds can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions . The nitro group’s strong electron-withdrawing nature can activate the benzene ring towards electrophilic aromatic substitution .

Propriétés

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-nitrobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642069.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)

![methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate](/img/structure/B2642077.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642080.png)

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)